(Z)-3-(2-bromophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile
Description
Propriétés
IUPAC Name |
(Z)-3-(2-bromophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN2OS/c1-23-16-8-6-13(7-9-16)18-12-24-19(22-18)15(11-21)10-14-4-2-3-5-17(14)20/h2-10,12H,1H3/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKDOXSEXUTDHT-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=CC=C3Br)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
(Z)-3-(2-bromophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile, with CAS number 476670-11-8, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antimicrobial, and anticonvulsant activities, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₉H₁₃BrN₂OS
- Molecular Weight : 397.3 g/mol
- Chemical Structure : The compound features a thiazole moiety linked to an acrylonitrile group, which is known for its biological activity.
1. Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiazole derivatives, including (Z)-3-(2-bromophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile.
| Study | Cell Lines Tested | IC₅₀ (µg/mL) | Remarks |
|---|---|---|---|
| Study A | A431 (human epidermoid carcinoma) | 1.98 ± 1.22 | Significant cytotoxicity observed. |
| Study B | HT29 (human colorectal carcinoma) | 1.61 ± 1.92 | Effective growth inhibition compared to standard drugs like doxorubicin. |
The structure-activity relationship (SAR) indicates that the presence of electron-donating groups, such as methoxy groups on the phenyl ring, enhances cytotoxicity against various cancer cell lines .
2. Antimicrobial Activity
Thiazole derivatives have also demonstrated promising antimicrobial properties.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 1 | Staphylococcus aureus | 50 µg/mL |
| Compound 2 | Escherichia coli | 25 µg/mL |
These compounds were found to exhibit activity comparable to standard antibiotics, suggesting their potential as new antimicrobial agents .
3. Anticonvulsant Activity
The anticonvulsant effects of thiazole derivatives have been explored in various experimental models.
- Mechanism : The anticonvulsant activity is thought to be related to the modulation of neurotransmitter systems and ion channels.
- Findings : Certain thiazole compounds have shown significant protection against seizure-induced mortality in animal models .
Case Study 1: Anticancer Efficacy
In a study examining the effects of thiazole derivatives on cancer cell lines, (Z)-3-(2-bromophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile was tested against A431 and HT29 cells. The results indicated that this compound significantly inhibited cell proliferation with IC₅₀ values lower than those of established chemotherapeutics, highlighting its potential as a lead compound for further development .
Case Study 2: Antimicrobial Screening
A series of thiazole derivatives were screened for antimicrobial activity against common pathogens. The results showed that compounds similar to (Z)-3-(2-bromophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile exhibited MIC values that suggest they could serve as effective alternatives to traditional antibiotics .
Applications De Recherche Scientifique
Anticancer Properties
Research indicates that thiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to (Z)-3-(2-bromophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile have been evaluated for their cytotoxic effects against various cancer cell lines, including HCT-116 and HepG2. The mechanism of action often involves the induction of apoptosis through modulation of Bcl-2 family proteins, which are crucial in regulating cell death .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 4c | HCT-116 | 2.31 | Apoptosis via Bcl-2 modulation |
| 4d | HT-29 | 2.94 | Apoptosis via Bcl-2 modulation |
| 8c | HepG2 | 4.57 | Apoptosis via Bcl-2 modulation |
Case Studies
Several studies have documented the efficacy of thiazole derivatives in preclinical settings:
- Study on Hepatocellular Carcinoma : A study demonstrated that specific thiazole derivatives exhibited lower IC50 values compared to standard treatments like cisplatin, suggesting superior potency against liver cancer cells .
- Multicomponent Reaction Efficiency : The synthesis method employed for these compounds has been praised for its efficiency and sustainability, highlighting the importance of developing new synthetic routes for drug discovery .
Comparaison Avec Des Composés Similaires
Key Observations :
- Electron-Donating vs. Withdrawing Groups : Methoxy (target, 1a2j) and piperazine (DG172) enhance solubility and electronic density, whereas trifluoromethoxy (1a2j) and nitro groups () reduce electron density, affecting reactivity and binding .
- Thiazole vs. Benzo[d]thiazole : The benzo[d]thiazole in TP1 () extends conjugation, enabling fluorescence, whereas the simpler thiazole in the target compound may prioritize steric interactions .
Physical and Spectroscopic Properties
Notes:
- The target compound’s bromine and methoxyphenyl groups likely increase molecular weight compared to non-halogenated analogs (e.g., 1a2j).
- High yields in analogs like 27a (91%) suggest efficient synthetic routes for acrylonitriles with electron-rich substituents .
Q & A
Q. What synthetic routes are commonly employed to synthesize (Z)-3-(2-bromophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile?
The synthesis involves multi-step protocols:
- Thiazole ring formation : The Hantzsch thiazole synthesis is a foundational step, reacting α-haloketones (e.g., 4-(4-methoxyphenyl)-2-bromoacetophenone) with thioamides to generate the thiazole core .
- Acrylonitrile coupling : A Michael addition or nucleophilic substitution introduces the acrylonitrile moiety. For stereochemical control (Z-configuration), reaction conditions (e.g., anhydrous DMF, NaH as base, 60–80°C, 12–24 hours) are critical .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product, with yields typically 65–75% .
Q. Which spectroscopic and chromatographic methods validate the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and Z-configuration via coupling constants (e.g., vinyl proton splitting patterns) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₉H₁₄BrN₃O₂S) .
- HPLC/UPLC : Assesses purity (>95%) and monitors reaction progress .
- FT-IR : Identifies functional groups (e.g., nitrile stretch at ~2200 cm⁻¹) .
Q. How does the compound’s stability vary under different storage or reaction conditions?
- Thermal stability : Decomposition occurs above 150°C; short-term stability at 25°C in inert atmospheres (N₂/Ar) is recommended .
- Light sensitivity : The bromophenyl and nitrile groups may undergo photodegradation; storage in amber vials is advised .
- Solvent compatibility : Stable in DMSO and DMF but hydrolyzes in protic solvents (e.g., MeOH/H₂O) under acidic/basic conditions .
Advanced Research Questions
Q. What computational strategies predict the biological targets or reactivity of this compound?
- Molecular docking : Screens against protein databases (e.g., kinase inhibitors) to hypothesize binding affinities. The thiazole and methoxyphenyl groups often target ATP-binding pockets .
- QSAR modeling : Correlates substituent effects (e.g., bromine’s electronegativity) with bioactivity (e.g., IC₅₀ values) .
- DFT calculations : Predicts regioselectivity in reactions (e.g., nitrile group’s susceptibility to nucleophilic attack) .
Q. How can stereochemical purity (Z-configuration) be optimized during synthesis?
- Catalyst selection : Chiral palladium catalysts (e.g., Pd(OAc)₂ with BINAP ligands) enhance Z-selectivity by stabilizing transition states .
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor Z-isomer formation via dipole stabilization .
- Low-temperature quenching : Rapid cooling (0–5°C) post-reaction minimizes thermal isomerization to the E-form .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
- Catalyst variability : Yields drop from 75% to 50% when substituting NaH with K₂CO₃ due to incomplete deprotonation .
- Purification losses : Silica gel chromatography may retain polar byproducts, reducing isolated yields; switching to reversed-phase HPLC improves recovery .
- Scale-up challenges : Batch reactions >10 g show lower yields (55–60%) due to heat dissipation issues; flow chemistry improves consistency .
Q. What methodologies elucidate the compound’s mechanism of action in biological systems?
- Enzyme inhibition assays : Measures IC₅₀ against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits .
- Cellular uptake studies : Radiolabeling (³H/¹⁴C) tracks intracellular accumulation in cancer cell lines .
- Metabolic stability tests : Liver microsome assays (human/rat) quantify degradation half-life (t₁/₂) to predict in vivo efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
